

An In-depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(tert-Butyldimethylsilyloxy)-1H-indole

Cat. No.: B034188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(tert-Butyldimethylsilyloxy)-1H-indole**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its chemical properties, suppliers, experimental protocols for its synthesis, and relevant biochemical pathways.

Chemical Identity and Properties

5-(tert-Butyldimethylsilyloxy)-1H-indole, also known as 5-TBDMSO-1H-indole, is a protected form of 5-hydroxyindole. The tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for complex molecular synthesis.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	106792-38-5 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₄ H ₂₁ NOSi [1] [7] [6]
Molecular Weight	247.41 g/mol [4] [7] [6]
Appearance	Light brown solid [6] [8]
Melting Point	60-62 °C [6]
Storage	Sealed in a dry environment at 2-8°C [4] [6]
Synonyms	5-TBDMSO-1H-INDOLE, tert-butyl-(1H-indol-5-yloxy)-dimethylsilane [1] [6]

Spectroscopic Data (Predicted)

While comprehensive, publicly available experimental spectra are limited, the following tables summarize the expected spectral data based on the chemical structure and analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.10	br s	1H	N-H
~ 7.55	d	1H	H-4
~ 7.20	d	1H	H-7
~ 7.15	t	1H	H-2
~ 6.85	dd	1H	H-6
~ 6.50	m	1H	H-3
~ 1.00	s	9H	-C(CH ₃) ₃
~ 0.20	s	6H	-Si(CH ₃) ₂

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl₃, 125 MHz)

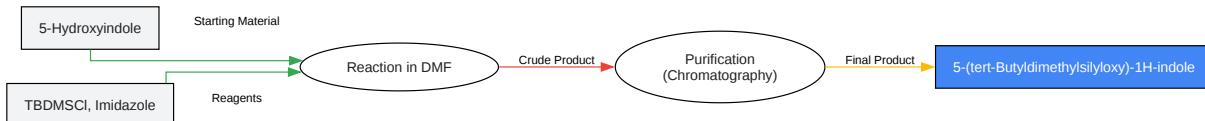

Chemical Shift (δ) ppm	Assignment
~ 150.0	C-5
~ 131.5	C-7a
~ 128.0	C-3a
~ 125.0	C-2
~ 112.0	C-7
~ 111.5	C-4
~ 106.5	C-6
~ 103.0	C-3
~ 25.5	-C(CH ₃) ₃
~ 18.0	-C(CH ₃) ₃
~ -4.5	-Si(CH ₃) ₂

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

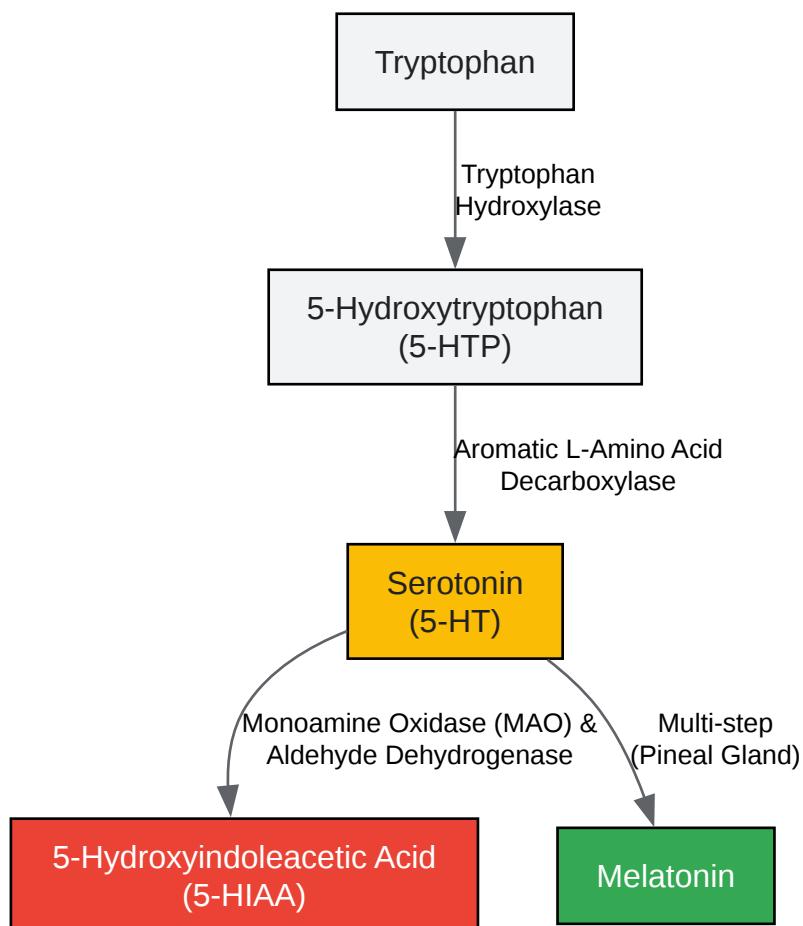
m/z (amu)	Ion	Description
248.1465	[M+H] ⁺	Protonated molecular ion.
270.1285	[M+Na] ⁺	Sodium adduct.
190.0890	[M - C ₄ H ₉] ⁺	Loss of a tert-butyl group.

Synthesis and Experimental Protocols

The synthesis of **5-(tert-Butyldimethylsilyloxy)-1H-indole** is typically achieved through the protection of the hydroxyl group of 5-hydroxyindole.

[Click to download full resolution via product page](#)

Caption: Synthetic route for **5-(tert-Butyldimethylsilyloxy)-1H-indole**.


- Preparation: To a solution of 5-hydroxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.
- Reaction: Cool the solution to 0°C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution.
- Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding distilled water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **5-(tert-Butyldimethylsilyloxy)-1H-indole** as a light brown solid.

Role in Drug Development and Biological Context

Indole derivatives are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.^{[9][10]} **5-(tert-Butyldimethylsilyloxy)-1H-indole** serves as a key intermediate for synthesizing more complex molecules targeting a range of therapeutic areas. The core 5-hydroxyindole structure

is biochemically significant as it is derived from serotonin (5-hydroxytryptamine, 5-HT), a vital neurotransmitter.

The precursor to the indole core of this compound, 5-hydroxyindole, is part of the serotonin metabolic pathway. Serotonin itself is synthesized from the amino acid tryptophan and is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA).[2][11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1H-INDOLE CAS#: 106792-38-5 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5-(tert-Butyldimethylsilyloxy)-1H-indole | CymitQuimica [cymitquimica.com]
- 9. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034188#5-tert-butyldimethylsilyloxy-1h-indole-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com